N-[2-[butyl(methyl)amino]ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
Description
N-[2-[butyl(methyl)amino]ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a quinazoline-derived small molecule characterized by a sulfanylidene (C=S) group at position 2, a 4-chlorobenzyl substituent at position 3, and a carboxamide moiety at position 5. Its structure incorporates a tertiary amine side chain (butyl-methylaminoethyl), which may influence solubility and receptor binding.
Properties
Molecular Formula |
C23H27ClN4O2S |
|---|---|
Molecular Weight |
459.0 g/mol |
IUPAC Name |
N-[2-[butyl(methyl)amino]ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C23H27ClN4O2S/c1-3-4-12-27(2)13-11-25-21(29)17-7-10-19-20(14-17)26-23(31)28(22(19)30)15-16-5-8-18(24)9-6-16/h5-10,14H,3-4,11-13,15H2,1-2H3,(H,25,29)(H,26,31) |
InChI Key |
DALITDJYFXCYJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[butyl(methyl)amino]ethyl}-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of an appropriate anthranilic acid derivative with a suitable amine under acidic or basic conditions.
Introduction of the Sulfanylidene Group: The sulfanylidene group can be introduced by reacting the quinazoline intermediate with a sulfur-containing reagent, such as Lawesson’s reagent or phosphorus pentasulfide.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorobenzyl halide and a suitable base.
Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the intermediate with an appropriate amine, such as butyl(methyl)amine, under coupling conditions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{2-[butyl(methyl)amino]ethyl}-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinazoline core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, suitable bases
Major Products
Oxidation: Sulfone derivatives
Reduction: Hydroxyl derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[2-[butyl(methyl)amino]ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a complex organic compound that is of interest in medicinal chemistry and pharmacology. It features a quinazoline core (a fused benzene and pyrimidine ring), an amide group, a sulfanylidene moiety, and a chlorophenyl substituent, which contribute to its chemical reactivity and potential biological activity.
Identifications and Characteristics:
- Molecular Formula:
- Molecular Weight: 459.0 g/mol
- Synonyms: This compound has several synonyms, including CHEMBL390505, 422283-38-3, and various names reflecting its chemical structure .
Scientific Research Applications
This compound is a useful research compound. this compound exhibits notable biological activity, particularly in medicinal chemistry. Preliminary studies suggest that it may interact with various biological targets, including enzymes and receptors. Its unique structural features could lead to significant therapeutic effects, potentially acting as an inhibitor or modulator in different biological pathways.
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-(4-Chlorophenyl)-N-(2-(morpholino)ethyl)-3-(thiazolyl)acetamide | Contains thiazole instead of quinazoline | Potential anti-inflammatory properties |
| 3-(4-Chlorophenyl)-N-(pyridinyl)acetamide | Pyridine substituent | Investigated for anti-cancer activity |
| 6-(Butyl)-N-(benzothiazolyl)-quinazolinone | Benzothiazole ring | Exhibits antimicrobial properties |
| This compound | Quinazoline core | Specific functional groups and potential biological activities differentiate it from similar compounds. Preliminary studies suggest that it may interact with various biological targets, including enzymes and receptors. |
Interaction studies are crucial for understanding how this compound affects biological systems. These studies typically involve:
- Ligand Binding Assays
- Enzyme Inhibition Assays
- Cellular Activity Studies
Mechanism of Action
The mechanism of action of N-{2-[butyl(methyl)amino]ethyl}-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarity and Bioactivity Clustering
Compounds sharing the quinazoline scaffold often exhibit clustered bioactivity profiles due to conserved pharmacophoric features. For example, hierarchical clustering of 37 small molecules revealed that structurally analogous compounds (e.g., those with sulfanylidene or chlorophenyl groups) group together based on shared modes of action (e.g., kinase inhibition, apoptosis induction) . This correlation between chemical structure and bioactivity is critical for predicting the target compound’s pharmacological behavior.
Computational Similarity Metrics
Quantitative structural comparisons employ Tanimoto and Dice indices , which measure overlap in molecular fingerprints (e.g., MACCS keys or Morgan fingerprints). These metrics are pivotal in virtual screening to prioritize analogs with high similarity scores (>0.7), as such compounds are statistically more likely to share bioactivity . For instance, derivatives retaining the 4-chlorophenylmethyl group but varying in side-chain substituents (e.g., ethyl vs. butyl) might exhibit Tanimoto scores of 0.65–0.85, suggesting moderate to high similarity.
Metabolite Profiling via Mass Spectrometry
Molecular networking using high-resolution MS/MS data compares fragmentation patterns (cosine scores) to cluster related compounds. A cosine score of ≥0.7 indicates strong structural homology . For the target compound, analogs with conserved quinazoline cores and sulfanylidene groups would likely share high cosine scores, aiding in dereplication and identifying novel derivatives.
Data Table: Comparative Analysis Approaches
Biological Activity
N-[2-[butyl(methyl)amino]ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide, a quinazoline derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on current research findings.
Chemical Structure and Synthesis
The compound is characterized by the following structural formula:
The synthesis typically involves multi-step reactions that modify existing quinazoline frameworks to enhance biological activity. The introduction of the butyl(methyl)amino group and the 4-chlorobenzyl moiety is crucial for its pharmacological properties.
Biological Activity Overview
The biological activity of this compound is primarily assessed through its antimicrobial, anticancer, and anti-inflammatory properties. Below is a summary of key findings:
Antimicrobial Activity
-
Antibacterial Properties :
- The compound has shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. In particular, it demonstrated potent effects against Staphylococcus aureus and Escherichia coli.
- Zone of inhibition assays revealed that the compound outperformed standard antibiotics like ciprofloxacin in certain tests, with inhibition zones measuring up to 1.4 cm against Bacillus subtilis .
- Antifungal Activity :
Anticancer Activity
Research indicates that quinazoline derivatives exhibit cytotoxic effects on various cancer cell lines. The specific compound has been evaluated for its ability to inhibit cell proliferation in human cancer cell lines, showing promising results that warrant further investigation.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been assessed through in vitro studies that measure the inhibition of pro-inflammatory cytokines. This aspect is particularly relevant for therapeutic applications in chronic inflammatory diseases.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
